6-Bromo-2,4'-bipyridine

Overview

Description

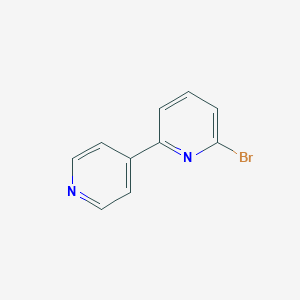

6-Bromo-2,4’-bipyridine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of bipyridine, where a bromine atom is substituted at the 6th position of the 2,4’-bipyridine structure. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4’-bipyridine typically involves the bromination of 2,4’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 6-Bromo-2,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Types of Reactions:

Substitution Reactions: 6-Bromo-2,4’-bipyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It participates in various coupling reactions like Suzuki, Stille, and Negishi couplings to form complex bipyridine derivatives.

Common Reagents and Conditions:

Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.

Stille Coupling: Involves organotin reagents and palladium catalysts.

Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.

Major Products: The major products formed from these reactions are substituted bipyridine derivatives, which are valuable in the synthesis of ligands, pharmaceuticals, and materials science .

Scientific Research Applications

6-Bromo-2,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as ligands, forming stable complexes with transition metals. These metal complexes exhibit unique catalytic, electronic, and photophysical properties, making them useful in various applications .

Comparison with Similar Compounds

2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but without the bromine substitution.

4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.

Uniqueness: 6-Bromo-2,4’-bipyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Biological Activity

6-Bromo-2,4'-bipyridine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of one of the pyridine rings. Its molecular formula is C₁₀H₈BrN₂, with a molecular weight of 235.08 g/mol. The compound exhibits high solubility in organic solvents, which enhances its utility in various chemical reactions and biological assays.

Biological Activity Overview

Research has indicated that this compound demonstrates significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various therapeutic agents.

Key Biological Activities:

-

Cytochrome P450 Inhibition:

- Enzymes Affected:

- CYP1A2

- CYP2C19

- Implications: Inhibition of these enzymes may lead to altered drug metabolism, resulting in potential drug interactions when co-administered with other pharmaceuticals metabolized by these pathways.

- Enzymes Affected:

- Toxicological Profile:

- Potential Anticancer Activity:

Inhibition Studies:

A study focusing on the inhibition of cytochrome P450 enzymes highlighted that this compound significantly inhibits CYP1A2 and CYP2C19 activities. This was demonstrated through enzyme assays where varying concentrations of the compound were tested against standard substrates known to be metabolized by these enzymes. The results indicated a dose-dependent inhibition pattern, suggesting potential clinical implications when used in combination therapies.

Comparative Analysis with Other Bipyridines:

| Compound | Position of Bromine | Biological Activity |

|---|---|---|

| This compound | 6 | Inhibits CYP1A2 and CYP2C19 |

| 6-Bromo-2,2'-bipyridine | 6 | Inhibits CYP1A2; broader coordination chemistry applications |

| 4-Bromo-2,4'-bipyridine | 4 | Different reactivity profile; less studied |

This table illustrates how the position of the bromine atom influences the compound's biological activity and reactivity profile.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. By binding to the active site of these enzymes, it alters their conformation and inhibits their activity. This interaction can lead to increased plasma levels of drugs metabolized by these pathways, raising concerns about toxicity and efficacy in therapeutic contexts.

Properties

IUPAC Name |

2-bromo-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHRYXJBJYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543423 | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-29-4 | |

| Record name | 6-Bromo-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.